molecular formula C19H19N2O2P B12542666 Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- CAS No. 653565-02-7

Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-

Cat. No.: B12542666
CAS No.: 653565-02-7
M. Wt: 338.3 g/mol
InChI Key: NJDJHKVEQSDECW-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group, a phenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- typically involves multi-step organic reactions. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates, followed by reaction with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters. These esters are then cleaved under mild conditions using methanol-water to produce the desired phosphinic acid derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chlorotrimethylsilane and trialkyl phosphites in a mixture has been found effective for the phosphorylation of various aldimines, leading to the production of aminophosphonic acids and esters .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the phenyl or pyridinylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different scientific fields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to the modulation of biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- is unique due to its combination of a phosphinic acid group with a phenyl and pyridinylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

653565-02-7

Molecular Formula

C19H19N2O2P

Molecular Weight

338.3 g/mol

IUPAC Name

[(benzylamino)-pyridin-3-ylmethyl]-phenylphosphinic acid

InChI

InChI=1S/C19H19N2O2P/c22-24(23,18-11-5-2-6-12-18)19(17-10-7-13-20-15-17)21-14-16-8-3-1-4-9-16/h1-13,15,19,21H,14H2,(H,22,23)

InChI Key

NJDJHKVEQSDECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CN=CC=C2)P(=O)(C3=CC=CC=C3)O

Origin of Product

United States

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